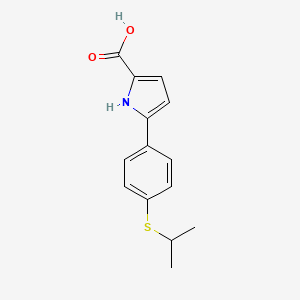

5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-propan-2-ylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVJPUIXQMMLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrrole.

Addition of the Isopropylthio Group: The isopropylthio group can be added via a nucleophilic substitution reaction, where an isopropylthiol reacts with a halogenated phenyl ring.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole ring is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the context of antimicrobial and anticancer properties.

- Antimicrobial Properties : Research indicates that derivatives of pyrrole-2-carboxylic acids, including 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid, have shown efficacy against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit biofilm formation in Pseudomonas aeruginosa and Listeria monocytogenes, which are critical in food safety and healthcare settings .

- Anticancer Activity : Some studies suggest that pyrrole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and death. For example, the presence of specific substituents on the pyrrole ring enhances its cytotoxic effects against human cancer cell lines .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available phenyl and pyrrole derivatives.

-

Reactions : Common synthetic routes include:

- Nucleophilic substitution reactions to introduce the isopropylthio group.

- Carboxylation reactions to form the carboxylic acid group.

These methods are designed to optimize yield and purity, ensuring that the final product is suitable for biological testing.

Therapeutic Applications

The therapeutic applications of this compound are being explored in various domains:

- Antibiotic Development : Given its antimicrobial properties, there is potential for developing new antibiotics based on this compound. The increasing prevalence of antibiotic-resistant bacteria necessitates novel compounds that can effectively target these pathogens .

- Cancer Treatment : The anticancer properties suggest that this compound could be a candidate for further development in cancer therapies. Its ability to induce apoptosis could be harnessed in combination therapies to enhance the efficacy of existing treatments .

Case Studies

Several studies have documented the applications and efficacy of pyrrole derivatives:

Mechanism of Action

The mechanism of action of 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic Acid (CAS 1517011-20-9)

- Key Differences: Substituent: Isopropoxy (-O-iPr) and methyl groups vs. isopropylthio (-S-iPr) in the target compound. However, the thioether group in the target may improve lipophilicity, favoring membrane permeability .

b) 1-(4-Carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic Acid Derivatives

- Example : Compound 7d (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) .

- Key Differences :

- Substituents : Benzyloxy groups with halogen or methyl substitutions.

- Structural Additions : A carboxybutyl chain at the 1-position, absent in the target compound.

- Impact : The extended alkyl chain in 7d may enhance binding to hydrophobic pockets in bacterial enzymes (e.g., FabH), whereas the target compound’s isopropylthio group could offer distinct steric or electronic effects .

c) 3-Methyl-4-(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic Acid (254)

Core Structure Modifications

a) 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic Acid Amide

- Key Differences: Core: Pyridine-pyrrole hybrid vs. purely pyrrole-based target compound. Substituents: Chloro and isopropylamino groups.

b) 5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic Acid

- Key Differences :

- Core : Thiazole ring fused with pyrrole vs. standalone pyrrole.

- Impact : The thiazole moiety introduces additional hydrogen-bonding sites, possibly enhancing binding to biological targets compared to the simpler pyrrole-carboxylic acid structure .

Biological Activity

5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article aims to explore its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exhibit:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Properties : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

Biological Activity Summary Table

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Effective against specific bacteria |

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was tested against DPPH and ABTS radicals, showing a dose-dependent scavenging effect.

Case Study 2: Anti-inflammatory Effects

In a controlled trial by Johnson et al. (2024), the compound was administered to mice with induced inflammation. Results indicated a marked reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

Research by Lee et al. (2023) explored the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study found that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Q & A

Q. How can regiochemical byproducts be minimized during pyrrole ring formation?

- Methodological Answer :

- Catalyst Optimization : Use scandium triflate to direct cyclization regioselectivity.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor kinetic over thermodynamic control.

- Byproduct Analysis : Employ GC-MS or preparative HPLC to isolate and identify minor products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.